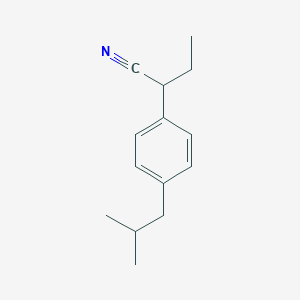

2-(4-Isobutylphenyl)butyronitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Isobutylphenyl)butyronitrile is a useful research compound. Its molecular formula is C14H19N and its molecular weight is 201.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis Pathways

The synthesis of 2-(4-isobutylphenyl)butyronitrile can be achieved through several chemical processes:

- Multistep Synthesis : A notable method involves chloromethylation of benzene derivatives followed by nitrilation and hydrolysis to yield the desired nitrile. This process allows for high yields and purity without extensive purification steps .

- Intermediate Production : The compound is synthesized as an intermediate for producing 2-(4-isobutylphenyl)propionic acid. This pathway is significant as it leads to ibuprofen, which is less irritating to the gastrointestinal tract compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Therapeutic Applications

The primary application of this compound lies in its conversion to ibuprofen. The therapeutic benefits include:

- Anti-inflammatory Effects : Ibuprofen is effective in treating conditions such as arthritis and other rheumatic diseases due to its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation .

- Analgesic Properties : The compound's derivatives are utilized for pain relief in various clinical settings, making it a staple in over-the-counter pain medications .

- Antipyretic Use : It is also employed to reduce fever, showcasing its versatility in treating multiple health conditions .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety of ibuprofen derived from this compound:

- Clinical Trials : Research has demonstrated that ibuprofen exhibits a favorable safety profile compared to older NSAIDs like aspirin and phenylbutazone. A study indicated that patients experienced fewer gastrointestinal side effects while receiving ibuprofen treatment for chronic pain management .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of ibuprofen have shown that it has a rapid absorption rate and effective plasma concentration levels, which contribute to its efficacy as an analgesic .

Comparative Analysis of Related Compounds

| Compound Name | Chemical Structure | Primary Use | Notable Characteristics |

|---|---|---|---|

| This compound | C15H19N | Intermediate for ibuprofen | Precursor for anti-inflammatory drugs |

| 2-(4-Isobutylphenyl)propionic acid | C13H18O2 | Anti-inflammatory | Less gastrointestinal irritation than traditional NSAIDs |

| Butibufen | C15H20O2 | Anti-inflammatory | Similar properties to ibuprofen with different side effect profile |

Eigenschaften

Molekularformel |

C14H19N |

|---|---|

Molekulargewicht |

201.31 g/mol |

IUPAC-Name |

2-[4-(2-methylpropyl)phenyl]butanenitrile |

InChI |

InChI=1S/C14H19N/c1-4-13(10-15)14-7-5-12(6-8-14)9-11(2)3/h5-8,11,13H,4,9H2,1-3H3 |

InChI-Schlüssel |

LCHXWMKPXFAYFI-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C#N)C1=CC=C(C=C1)CC(C)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.